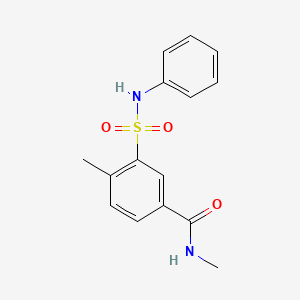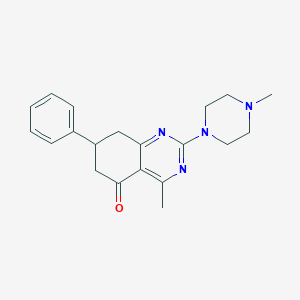![molecular formula C15H15BrN2O3S B4441666 N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441666.png)
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
Mécanisme D'action
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 exerts its antitumor effects by inhibiting several kinases that are involved in cell signaling pathways that are often dysregulated in cancer cells. The inhibition of Raf-1 and B-Raf leads to the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, this compound 43-9006 has been shown to have pharmacokinetic properties that make it suitable for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is that it has been extensively studied in preclinical models and has demonstrated antitumor activity against a variety of cancer types. Another advantage is that it has pharmacokinetic properties that make it suitable for oral administration. One limitation of this compound 43-9006 is that it has been shown to have off-target effects on other kinases, which may limit its specificity and increase the risk of side effects.
Orientations Futures
For research on N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 include the development of more specific kinase inhibitors that target only the kinases involved in tumor growth and angiogenesis, as well as the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound 43-9006. Other future directions include the investigation of combination therapies that incorporate this compound 43-9006 with other drugs or treatments, as well as the development of new formulations or delivery methods that can improve the efficacy and safety of this compound 43-9006.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). In preclinical studies, this compound 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-11(6-5-9-13(10)18-22(2,20)21)15(19)17-14-8-4-3-7-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZDWQGAOTOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4441592.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4441605.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)

![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B4441661.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4441673.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)
